NH2-PEG4-hydrazone-DBCO
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Overview
Description
NH2-PEG4-hydrazone-DBCO is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a cleavable linker containing a four-unit polyethylene glycol (PEG) chain, a hydrazone group, and a dibenzylcyclooctyne (DBCO) group. This compound is utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, where it reacts with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG4-hydrazone-DBCO involves multiple steps:
Hydrazone Formation: The hydrazone group is formed by reacting hydrazine with an aldehyde or ketone.
DBCO Attachment: The DBCO group is attached to the PEGylated hydrazone through a nucleophilic substitution reaction.
Typical reaction conditions include:
- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
- Catalysts like triethylamine or other bases.
- Reaction temperatures ranging from room temperature to slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of PEGylated hydrazone intermediates.
- Large-scale nucleophilic substitution reactions to attach the DBCO group.
- Purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
NH2-PEG4-hydrazone-DBCO undergoes several types of chemical reactions:
Click Chemistry Reactions: Specifically, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Cleavage Reactions: The hydrazone linkage can be cleaved under acidic conditions, releasing the PEG chain and the DBCO group.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Acidic conditions: For cleavage reactions, typically using acids like hydrochloric acid or acetic acid.
Major Products Formed
SPAAC Reactions: The major product is a stable triazole linkage between the DBCO group and the azide-containing molecule.
Cleavage Reactions: The products are the free PEG chain and the DBCO group
Scientific Research Applications
NH2-PEG4-hydrazone-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of NH2-PEG4-hydrazone-DBCO involves:
Click Chemistry: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage.
Cleavage: The hydrazone linkage is cleavable under acidic conditions, allowing for controlled release of the attached molecules.
Molecular Targets and Pathways
Molecular Targets: Azide-containing molecules in SPAAC reactions.
Pathways: The SPAAC reaction pathway and the acid-catalyzed cleavage pathway
Comparison with Similar Compounds
NH2-PEG4-hydrazone-DBCO is unique due to its combination of a cleavable hydrazone linkage and a DBCO group for click chemistry. Similar compounds include:
NH2-PEG4-hydrazone: Lacks the DBCO group, used for different types of bioconjugation.
DBCO-PEG4-hydrazone: Similar structure but may have different PEG chain lengths or linkages.
Azide-PEG4-hydrazone: Contains an azide group instead of DBCO, used in different click chemistry reactions
Properties
Molecular Formula |
C37H43N5O7 |
---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C37H43N5O7/c38-17-19-46-21-23-48-25-26-49-24-22-47-20-18-39-37(45)32-11-9-29(10-12-32)27-40-41-35(43)15-16-36(44)42-28-33-7-2-1-5-30(33)13-14-31-6-3-4-8-34(31)42/h1-12,27H,15-26,28,38H2,(H,39,45)(H,41,43)/b40-27- |
InChI Key |
QCDJHCLVLALEEO-DPVRLLIJSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N/N=C\C4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NN=CC4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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